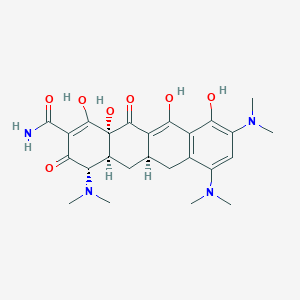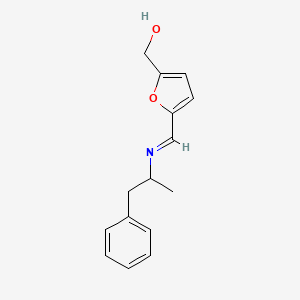
7-Hydroxy Loxapine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Loxapine N-Oxide is a metabolite of loxapine, an antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder . Loxapine itself is a dibenzoxazepine tricyclic antipsychotic agent . The compound this compound is formed through the N-oxidation of loxapine by flavonoid monoamine oxidases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Loxapine N-Oxide involves the hydroxylation of loxapine at the 7th position and subsequent N-oxidation. The hydroxylation is typically mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6 . The N-oxidation is facilitated by flavonoid monoamine oxidases .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-mediated reactions to ensure high yield and purity of the compound .
Types of Reactions:
Oxidation: The primary reaction is the N-oxidation of loxapine to form this compound.
Hydroxylation: Hydroxylation at the 7th position of loxapine is another key reaction.
Common Reagents and Conditions:
Reagents: Cytochrome P450 enzymes (CYP3A4, CYP2D6), flavonoid monoamine oxidases.
Conditions: Enzyme-mediated reactions typically occur under controlled temperature and pH conditions to optimize enzyme activity.
Major Products:
This compound: The primary product formed from the N-oxidation of loxapine.
Applications De Recherche Scientifique
7-Hydroxy Loxapine N-Oxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Hydroxy Loxapine N-Oxide involves its interaction with dopamine and serotonin receptors. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors . This antagonism leads to the suppression of aggressive behavior and calming effects, which are beneficial in the treatment of psychiatric disorders .
Comparaison Avec Des Composés Similaires
Loxapine: The parent compound from which 7-Hydroxy Loxapine N-Oxide is derived.
Amoxapine: Another metabolite of loxapine with antidepressant properties.
8-Hydroxy Loxapine: Another hydroxylated metabolite of loxapine.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position and subsequent N-oxidation, which distinguishes it from other metabolites of loxapine . Its high affinity for dopamine D2 receptors also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H18ClN3O3 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C18H18ClN3O3/c1-22(24)8-6-21(7-9-22)18-14-10-12(19)2-5-16(14)25-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 |
Clé InChI |
RORRKCSQKYYEFG-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)

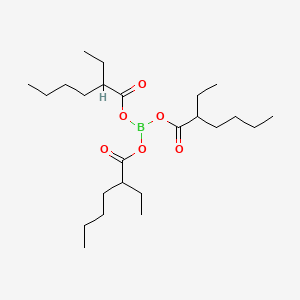
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
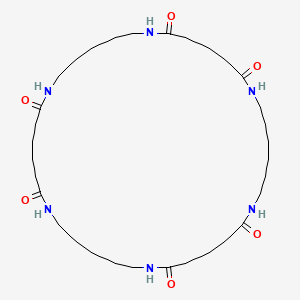
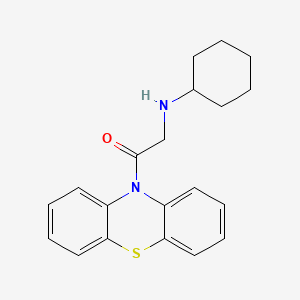
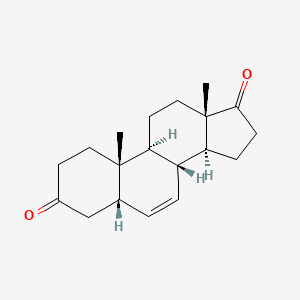
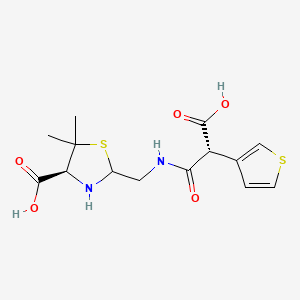
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
